molecular formula C9H10N2O4 B1394000 N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine CAS No. 1287217-98-4

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Cat. No.: B1394000
CAS No.: 1287217-98-4
M. Wt: 210.19 g/mol
InChI Key: ZZNMPUODEPHEOF-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The structural classification of this compound encompasses multiple overlapping categories within organic chemistry nomenclature systems. Primarily, the compound is classified as a benzodioxole derivative, belonging to the broader family of methylenedioxy compounds that feature the characteristic -OCH2O- bridge fused to a benzene ring. This methylenedioxy functional group, also known as the benzodioxole moiety, represents a five-membered heterocyclic ring containing two oxygen atoms and serves as the core structural element that defines this class of compounds.

From the perspective of functional group classification, the compound simultaneously belongs to the categories of nitro compounds and secondary amines. The nitro group (-NO2) attached at the 6-position of the benzodioxole ring imparts electron-withdrawing characteristics to the aromatic system, significantly influencing the compound's electronic properties and reactivity patterns. The secondary amine functionality, represented by the N-methylated amine group, contributes nucleophilic character and potential for hydrogen bonding interactions.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The name begins with the N-methyl designation, indicating the presence of a methyl group attached to the nitrogen atom of the amine functionality. The benzodioxol-5-yl portion identifies the specific attachment point on the benzodioxole ring system, while the 6-nitro specification locates the nitro substituent on the aromatic ring.

Alternative nomenclature systems and synonyms for this compound include various systematic and common names that reflect different aspects of its structure. The compound may also be referred to using numbering systems that emphasize different structural features or highlight relationships to other known compounds within the benzodioxole family. These alternative naming conventions facilitate cross-referencing in chemical databases and literature searches while providing multiple pathways for identifying the compound in different contexts.

Historical Context in Benzodioxole Chemistry

The historical development of benzodioxole chemistry provides essential context for understanding the significance of this compound within the broader field of heterocyclic organic chemistry. The benzodioxole structural motif traces its origins to early investigations of naturally occurring compounds, particularly those found in plants of the Piperaceae family, where methylenedioxy-substituted aromatic compounds occur frequently as secondary metabolites. These natural products, including compounds such as piperonal and safrole, served as early examples of the benzodioxole structural framework and inspired subsequent synthetic efforts to prepare related compounds.

The synthetic chemistry of benzodioxole derivatives experienced significant development during the twentieth century as organic chemists developed increasingly sophisticated methods for constructing and modifying the methylenedioxy functional group. Early synthetic approaches typically involved the cyclization of catechol derivatives with formaldehyde or dichloromethane, establishing fundamental methodologies that continue to influence contemporary synthetic strategies. These pioneering synthetic methods laid the groundwork for the preparation of more complex benzodioxole derivatives, including compounds bearing additional functional groups such as nitro substituents and amine modifications.

The introduction of nitro-substituted benzodioxole compounds into the chemical literature represented a significant advancement in the field, as these compounds exhibited enhanced reactivity and provided access to a broader range of chemical transformations. The nitro group's electron-withdrawing properties created new opportunities for regioselective functionalization reactions while simultaneously influencing the electronic properties of the benzodioxole ring system. This development opened pathways for the synthesis of increasingly complex derivatives, including compounds with multiple functional groups such as this compound.

The evolution of benzodioxole chemistry has been closely intertwined with advances in pharmaceutical research, as many compounds containing the methylenedioxy motif have demonstrated biological activity. This connection between structure and biological function has driven continued interest in the synthesis and characterization of new benzodioxole derivatives, contributing to the development of specialized synthetic methodologies and analytical techniques specifically tailored for this class of compounds.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of multi-functional heterocyclic compounds. The compound's structure incorporates several important functional groups within a single molecular framework, making it an valuable model system for studying the interactions between different reactive centers and their influence on overall molecular behavior. This characteristic has made it a subject of interest for researchers investigating structure-activity relationships and developing new synthetic methodologies.

From a synthetic chemistry perspective, the compound presents unique challenges and opportunities for organic chemists developing new reaction methodologies. The presence of both electron-withdrawing nitro functionality and electron-donating amine groups creates a complex electronic environment that influences reactivity patterns and selectivity in chemical transformations. Research efforts focused on this compound have contributed to the development of selective synthetic methods that can operate in the presence of multiple reactive functional groups without causing unwanted side reactions.

The compound's structural complexity also makes it a valuable target for testing and developing new analytical techniques in organic chemistry. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to characterize the compound's structure and investigate its behavior under various conditions. These analytical studies have provided important insights into the conformational preferences and electronic properties of multi-functional benzodioxole derivatives.

Recent research has demonstrated the potential utility of benzodioxole derivatives, including this compound, as building blocks for the construction of more complex molecular architectures. The compound's multiple functional groups provide numerous sites for further chemical modification, enabling its use as an intermediate in multi-step synthetic sequences leading to structurally diverse final products. This versatility has positioned the compound as a valuable synthetic intermediate in research aimed at developing new materials and exploring novel chemical transformations.

Related Benzodioxole Derivatives

The structural relationship between this compound and other benzodioxole derivatives provides important context for understanding its position within the broader family of methylenedioxy-containing compounds. Several closely related compounds share structural features with the target molecule while exhibiting distinct functional group patterns that influence their properties and applications. These relationships facilitate comparative studies and provide insights into structure-property relationships within the benzodioxole family.

One significant class of related compounds includes simple benzodioxole derivatives such as 1,3-benzodioxole itself, which serves as the foundational structure upon which more complex derivatives are built. This parent compound, with the molecular formula C7H6O2, lacks the additional functional groups present in this compound but provides a reference point for understanding how substituents influence the properties of the benzodioxole ring system. Comparative studies between the parent compound and substituted derivatives have revealed important insights into the electronic and steric effects of various functional groups.

The compound 6-nitro-1,3-benzodioxol-5-amine represents another closely related derivative that shares the nitro-substituted benzodioxole core with the target molecule but lacks the methylated amine side chain. This structural relationship allows for direct comparison of the effects of N-methylation on the compound's properties, including its solubility, reactivity, and potential biological activity. Research comparing these two compounds has provided valuable information about the influence of alkylation on amine functional groups within the benzodioxole framework.

Piperonylamine, with the systematic name 1,3-benzodioxol-5-ylmethanamine, represents another important related compound that shares the benzodioxole-amine structural motif but lacks the nitro substituent. This compound, bearing the Chemical Abstracts Service number 2620-50-0, provides insight into the properties of benzodioxole derivatives containing primary amine functionality without the electron-withdrawing influence of nitro substitution. Comparative studies between piperonylamine and nitro-substituted derivatives have illuminated the effects of electron-withdrawing groups on the reactivity and stability of benzodioxole-amine compounds.

Compound Name Molecular Formula Key Structural Features CAS Number
This compound C9H10N2O4 Nitro group, N-methylated amine 1287217-98-4
6-nitro-1,3-benzodioxol-5-amine C7H6N2O4 Nitro group, primary amine 64993-07-3
Piperonylamine C8H9NO2 Primary amine, no nitro group 2620-50-0
1,3-Benzodioxole C7H6O2 Parent benzodioxole structure 274-09-9
7-Methoxy-6-nitro-1,3-benzodioxol-5-amine C8H8N2O5 Nitro group, methoxy group, primary amine Not specified

Additional related compounds include various substituted benzodioxole derivatives that incorporate different functional groups while maintaining the core methylenedioxy structure. These compounds have been studied extensively in the context of pharmaceutical research, where the benzodioxole motif appears frequently in biologically active molecules. The structural diversity within this family of compounds has facilitated the development of structure-activity relationship studies that guide the design of new derivatives with enhanced properties or specific biological activities.

Properties

IUPAC Name

N-methyl-1-(6-nitro-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-4-6-2-8-9(15-5-14-8)3-7(6)11(12)13/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNMPUODEPHEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine typically involves the nitration of 1,3-benzodioxole followed by the introduction of the methylamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrobenzodioxole is then reacted with formaldehyde and methylamine in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-Methyl-N-[(6-amino-1,3-benzodioxol-5-yl)methyl]amine.

    Substitution: Formation of various substituted benzodioxole derivatives.

    Hydrolysis: Formation of benzodioxole derivatives and methylamine.

Scientific Research Applications

Pharmacological Applications

  • Psychoactive Research : N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine has been studied for its psychoactive properties. Research indicates that compounds related to this structure may exhibit effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA), suggesting potential applications in behavioral studies and psychopharmacology .
  • Synthesis of Analogues : The compound serves as a precursor for synthesizing various analogues that may have enhanced pharmacological properties. For instance, derivatives of benzodioxole compounds have been explored for their activity as AMPA receptor antagonists, which are relevant in treating neurological disorders .

Organic Synthesis Applications

  • Intermediate in Chemical Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals .
  • Chiral Synthesis : The compound can be involved in stereoselective synthesis processes, particularly in creating enantiomerically enriched compounds that are crucial in pharmaceutical applications. This aspect is particularly important as chirality can significantly influence the efficacy and safety profiles of drugs .

Case Study 1: Behavioral Activity Research

A study published in PubMed investigated the discriminative stimulus effects of (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, a compound closely related to this compound. The findings suggested that this compound could be used to model certain aspects of MDMA-like behavior in animals, indicating its potential utility in understanding psychoactive substances .

Case Study 2: Synthesis and Evaluation

Research focused on synthesizing derivatives of benzodioxole compounds highlighted the utility of this compound as a starting material. The resulting compounds were evaluated for their pharmacological activities, showcasing the importance of this compound in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine and related compounds:

Compound Key Structural Features Pharmacological Profile Key References
This compound 6-nitrobenzodioxol, N-methyl-methyleneamine Hypothesized entactogen-like activity; potential reduced serotonergic activity due to nitro group. Limited direct data.
MDMA (3,4-Methylenedioxymethamphetamine) 3,4-methylenedioxy ring, N-methyl-α-methylphenethylamine Potent entactogen; strong SERT and dopamine transporter (DAT) inhibition; hallucinogenic at high doses.
(+)-MBDB α-ethyl homolog of MDMA, 3,4-methylenedioxy ring, N-methylbutanamine Entactogen with reduced stimulant effects compared to MDMA; fully substitutes for MDMA in drug discrimination assays.
NPOM–NR2 6-nitrobenzodioxol, ethoxy-methylamine Used as a protecting group in peptide synthesis; enhances stability and reduces racemization. No reported psychoactivity.
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Non-nitrated benzodioxol, N-methylbutanamine Novel psychoactive effects without hallucinogenic properties; proposed as a therapeutic entactogen.
5,6-Methylenedioxy-2-aminoindan Rigid analog of MDA, non-neurotoxic Substitutes for MDMA in discriminative stimulus assays; lacks neurotoxic effects.

Structural and Functional Insights:

Nitro Group Impact: The 6-nitro substituent in the target compound distinguishes it from classical entactogens like MDMA and MBDB, which feature electron-donating methylenedioxy groups.

N-Methylation : N-Methylation, common in MDMA and MBDB, enhances metabolic stability and modulates receptor interactions. However, in the nitro-substituted compound, this modification may synergize with the nitro group to produce distinct pharmacokinetic profiles .

Entactogen vs. Protective Groups : While MDMA-like compounds exhibit entactogen activity, the nitro-substituted NPOM–NR2 is primarily used as a protecting group in peptide synthesis, highlighting the structural versatility of benzodioxol derivatives .

Research Findings:

  • Behavioral Studies: MDMA and MBDB fully substitute for each other in drug discrimination assays, indicating shared entactogen-like effects.
  • Neurotoxicity: Rigid analogs like 5,6-methylenedioxy-2-aminoindan retain entactogen properties without neurotoxicity, suggesting that structural modifications (e.g., rigidity, nitro groups) may decouple therapeutic effects from adverse outcomes .
  • Synthetic Utility : Nitrobenzodioxol derivatives are employed in organic synthesis (e.g., NPOM–NR2) for their stability and electronic properties, underscoring their versatility beyond pharmacology .

Biological Activity

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (CAS No. 1287217-98-4) is an organic compound belonging to the class of benzodioxoles. Its unique structure, characterized by a nitro group attached to a benzodioxole ring and a methylamine group, endows it with distinct biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight182.19 g/mol
CAS Number1287217-98-4
Physical StateSolid
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with various cellular components, leading to diverse biological effects. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines. For instance, in vitro studies have shown that it can induce apoptosis in specific cancer cells while sparing normal cells. This selective action suggests its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Effects : In a recent study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
  • Cytotoxicity Evaluation : A cytotoxicity study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxic effects compared to control groups.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Modulation of Cellular Signaling : It appears to modulate pathways associated with inflammation and apoptosis, further supporting its potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine?

Answer:
The compound can be synthesized via reductive amination using catalysts like Pd/NiO under hydrogen atmospheres, as demonstrated in analogous benzodioxol-amine syntheses. Key steps include:

  • Nitro group introduction : Regioselective nitration of the benzodioxol ring at the 5-position, guided by steric and electronic factors observed in related compounds .
  • Methylamine coupling : Reductive amination of aldehydes with methylamine derivatives using heterogeneous catalysts (e.g., Pd/NiO) at 25°C for 10 hours, achieving yields >90% in similar systems .
  • Protective strategies : Use of nitro-protecting groups (e.g., NPOM–NR2) to prevent undesired side reactions during synthesis .

Advanced: How can regioselective nitration of the benzodioxol ring be optimized for this compound?

Answer:
Regioselectivity is influenced by:

  • Reaction conditions : Nitration at low temperatures (-10°C) with mixed HNO₃/H₂SO₄ favors the 5-position due to electron-donating effects of the methylenedioxy group.
  • Substituent effects : Steric hindrance from adjacent groups directs nitration to the 6-position in some analogs, but computational modeling (DFT) can predict optimal sites .
  • Validation : X-ray crystallography (e.g., COD Entry 7119063) confirms regiochemistry post-synthesis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (δ) for nitro (δ 8.2–8.5 ppm aromatic), methylenedioxy (δ 5.9–6.1 ppm), and methylamine (δ 2.3–2.8 ppm) groups, as seen in structurally related amines .
  • HRMS : Confirm molecular formula (e.g., C₁₀H₁₁N₂O₄) with <2 ppm error .
  • X-ray diffraction : Resolve crystal packing and bond lengths, using programs like SHELXL for refinement .

Advanced: What challenges arise in crystallographic refinement of nitro-containing benzodioxol derivatives?

Answer:

  • Anisotropic displacement : High thermal motion of nitro groups requires robust refinement in SHELXL, with constraints to prevent overparameterization .
  • Twinned crystals : Use SHELXE for initial phasing and WinGX for metric analysis of unit cell parameters .
  • Data resolution : High-resolution (<1.0 Å) datasets are critical to resolve nitro-group orientation, as seen in COD Entry 7119063 .

Basic: How is the biological activity of this compound initially screened?

Answer:

  • Kinase inhibition assays : Test against c-Src/Abl kinases at nanomolar concentrations using ATP-competitive binding assays, as done for AZD0530 .
  • Psychoactive profiling : Employ drug discrimination assays in rodent models to assess entactogenic effects, similar to studies on benzodioxol-amine derivatives .

Advanced: What structural features contribute to its potential kinase inhibitory activity?

Answer:

  • Quinazoline core : Analogous to AZD0530, the planar heterocycle facilitates ATP-binding pocket interactions .
  • Nitro group : Enhances electron-withdrawing effects, stabilizing π-π stacking with tyrosine residues (confirmed via docking studies) .
  • Methylamine side chain : Modulates solubility and bioavailability, as shown in pharmacokinetic studies of related compounds .

Basic: How can the stability of the nitro group be maintained during synthesis?

Answer:

  • Protective groups : Use NPOM–NR2 to shield the nitro group during acidic/basic conditions .
  • Low-temperature reactions : Minimize thermal degradation by conducting nitration and coupling steps below 30°C .

Advanced: What methodologies separate enantiomers of structurally related benzodioxol-amines?

Answer:

  • Asymmetric synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) yield enantiopure intermediates, as reported for alpha-ethyl phenethylamine derivatives .
  • Chiral HPLC : Use amylose-based columns with hexane/isopropanol gradients, achieving >99% enantiomeric excess (ee) .

Basic: How are discrepancies in NMR data resolved for this compound?

Answer:

  • Multi-nuclear NMR : Combine ¹H, ¹³C, and DEPT-135 spectra to assign overlapping signals (e.g., methylene protons adjacent to nitro groups) .
  • Solvent effects : Compare CDCl₃ vs. DMSO-d₆ shifts to identify hydrogen-bonding interactions .

Advanced: How can conflicting bioactivity data from different assays be reconciled?

Answer:

  • Assay context : Differences in cell lines (e.g., fibroblast vs. pancreatic cancer models) may explain variance, as seen in AZD0530 studies .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolite interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 2
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N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.